Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Physicochemical Properties Lipophilicity Drug Design

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a functionalized piperidine building block characterized by a unique combination of a benzyl carbamate (Cbz) protecting group, a cyanohydrin moiety, and a tertiary hydroxyl group at the 3-position. This molecular architecture positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing 3,3-disubstituted piperidines that serve as core scaffolds in various bioactive molecules.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1033436-26-8
Cat. No. B2932249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-cyano-3-hydroxypiperidine-1-carboxylate
CAS1033436-26-8
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C#N)O
InChIInChI=1S/C14H16N2O3/c15-10-14(18)7-4-8-16(11-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,18H,4,7-9,11H2
InChIKeyPBMRPELQBJLFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS 1033436-26-8): Chemical Profile and Procurement Context


Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a functionalized piperidine building block characterized by a unique combination of a benzyl carbamate (Cbz) protecting group, a cyanohydrin moiety, and a tertiary hydroxyl group at the 3-position. This molecular architecture positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing 3,3-disubstituted piperidines that serve as core scaffolds in various bioactive molecules. The compound is a key intermediate for generating piperidine-3-carboxylic acid derivatives through cyanohydrin hydrolysis, a pathway frequently exploited in the synthesis of pharmaceutical agents .

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate: The Critical Role of the 3-Hydroxy-3-Cyano Motif in Piperidine Differentiation


In-class substitution with seemingly similar piperidine carboxylates is fraught with risk due to the profound impact of the 3-cyano-3-hydroxy motif on both physicochemical properties and synthetic utility. Compared to analogs lacking either the hydroxyl or the cyano group, the target compound possesses a higher molecular weight and a unique hydrogen bonding capacity (1 donor, 4 acceptors). These differences directly influence solubility, reactivity, and chromatographic behavior, making them non-interchangeable in synthetic routes without re-optimization . Furthermore, the cyanohydrin moiety provides a distinct synthetic handle that is absent in simpler piperidines, enabling a specific and efficient route to 3-carboxypiperidine derivatives via acid hydrolysis [1].

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate: Quantitative Differentiation from Closest Structural Analogs


Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Profile vs. 3-Cyanopiperidine Analog

The presence of the 3-hydroxyl group in Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate (MW 260.29 g/mol) fundamentally alters its physicochemical profile compared to its direct deoxy analog, Benzyl 3-cyanopiperidine-1-carboxylate (MW 244.29 g/mol). This results in an increased molecular weight and introduces a hydrogen bond donor, a feature absent in the deoxy analog. These changes are critical for predicting solubility, membrane permeability, and chromatographic retention times [1].

Physicochemical Properties Lipophilicity Drug Design

Synthetic Utility: Cyanohydrin Hydrolysis Efficiency Compared to Alternative 3-Carboxy Piperidine Synthesis

The 3-cyano-3-hydroxy moiety in the target compound serves as a direct precursor to 3-carboxy-3-hydroxypiperidine derivatives via acid hydrolysis. This cyanohydrin route is a recognized, simple method for introducing a carboxyl group. Class-level data on structurally analogous 1-benzyl-4-hydroxy-4-carboxypiperidines shows this hydrolysis can be achieved with yields up to 63%, providing a benchmark for synthetic planning. This is a more direct and potentially higher-yielding alternative to multi-step routes starting from a 3-cyanopiperidine analog that lacks the pre-installed hydroxyl handle [1].

Synthetic Efficiency Piperidinecarboxylic Acids Hydrolysis

Protecting Group Strategy: Orthogonal Stability of Cbz vs. Boc in 3-Cyano-3-hydroxypiperidine Scaffolds

The benzyl carbamate (Cbz) protecting group of the target compound provides distinct orthogonal stability compared to its tert-butyl carbamate (Boc) analog, tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS 1219832-34-4). The Cbz group is stable to acidic conditions used for Boc deprotection, but can be cleanly removed via hydrogenolysis. This orthogonality allows for selective deprotection in complex synthetic sequences where both N- and O-protecting groups may be present. While direct stability data is lacking, this class-level property is well-established and dictates reagent selection in peptide and heterocycle synthesis [1].

Protecting Groups Orthogonal Synthesis Peptide Chemistry

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate: Primary Application Scenarios Based on Structural Differentiation


Synthesis of 3,3-Disubstituted Piperidine-3-carboxylic Acid Building Blocks

The cyanohydrin group is a direct precursor to a carboxylic acid. Acidic hydrolysis of this compound yields 1-Cbz-3-hydroxy-piperidine-3-carboxylic acid, a valuable 3,3-disubstituted building block for medicinal chemistry. This single-step conversion is supported by class-level data showing a 63% yield for the analogous 4-carboxy derivative, indicating a robust and efficient synthetic route [1].

Scaffold for Antiviral and CCR5 Antagonist Lead Optimization

Piperidine derivatives, particularly 4,4- and 3,3-disubstituted analogs, are a privileged scaffold for CCR5 antagonists with potential anti-HIV activity. The target compound provides a modular, orthogonally protected scaffold for systematic exploration of this chemical space. Its Cbz group allows for later-stage N-functionalization, while the 3-cyano-3-hydroxy unit can be diversified into various amides, esters, and heterocycles [2][3].

Orthogonal Protection Strategies in Complex Molecule Synthesis

In multi-step syntheses, the orthogonal stability of the Cbz group in Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a key differentiator from its Boc-protected analog. This compound can be incorporated into a sequence requiring acidic conditions for other transformations (e.g., Boc deprotection of another amine, acetal cleavage), where it remains intact. Subsequent hydrogenolysis then reveals the free piperidine nitrogen for further elaboration, enabling complex synthetic sequences not possible with acid-labile protecting groups [4].

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